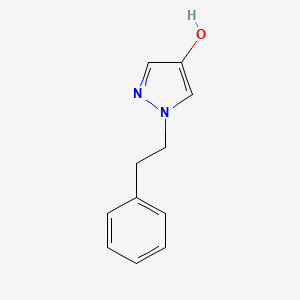
1-(2-phenylethyl)-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-1H-pyrazol-4-ol, also known as PEP, is an organic compound with a molecular formula of C10H12N2O. It is a colorless liquid with a sweet, nutty smell and a bitter taste. PEP is a member of the pyrazole family, which is a heterocyclic nitrogen-containing compound. PEP has a wide range of applications in the pharmaceutical, food, and cosmetic industries.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(2-phenylethyl)-1H-pyrazol-4-ol and its derivatives are prominently involved in the synthesis and structural analysis of various compounds. They serve as key intermediates or synthons in the production of complex molecular structures. For instance, a study synthesized novel derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and characterized them using techniques like IR, 1H NMR, and X-ray crystal diffraction, highlighting the compound's relevance in constructing molecular architectures with potential biological activities (Zheng et al., 2010). Similarly, the tautomerism of N-substituted pyrazolones, including 1-phenyl-1H-pyrazol-3-ol, was explored, with an X-ray crystal structure analysis revealing dimeric structures, showcasing its significance in understanding molecular behavior in different solvents (Arbačiauskienė et al., 2018).
Chemical Modification and Biological Evaluation
Chemical modification of this compound derivatives leads to the production of various compounds with potential biological activities. For instance, derivatives have been synthesized for the inhibition of A549 and H322 lung cancer cell growth, indicating the compound's role in developing potential therapeutic agents (Zheng et al., 2011). Additionally, a study focused on synthesizing and characterizing fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, demonstrating its utility in designing compounds with specific optical properties (Zheng et al., 2011).
Material Science and Surface Analysis
In material science, the compound and its derivatives find applications in designing and analyzing novel materials. For instance, novel conjugated oligo-pyrazole films were synthesized and analyzed for their surface morphological properties using techniques like Atomic Force Microscope (AFM), showcasing its importance in the development of organic semiconductor materials (Cetin et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-phenylethylamines, have been reported to interact with various receptors, including adenosine receptors
Biochemical Pathways
Compounds with similar structures, such as 2-phenylethylamines, have been reported to be involved in various biochemical pathways, including the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic compounds in plants. The exact downstream effects of 1-(2-phenylethyl)-1H-pyrazol-4-ol on these pathways remain to be elucidated.
Pharmacokinetics
Based on the properties of structurally similar compounds, it can be hypothesized that this compound may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of this compound, determining its effectiveness as a therapeutic agent.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have various biological effects, potentially including antioxidant, anti-inflammatory, and anticholinergic effects .
Propriétés
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLFPVLAXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
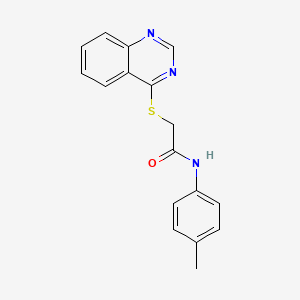
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)
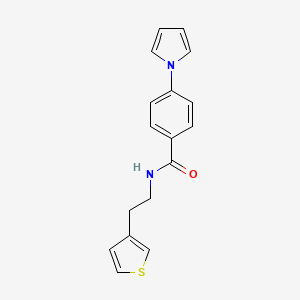
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)

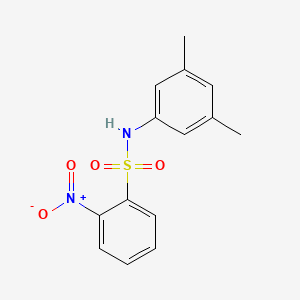
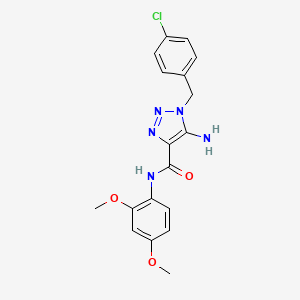
![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)

